molecular formula C14H16N4O5S B2720611 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1203071-96-8

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No. B2720611
CAS RN: 1203071-96-8
M. Wt: 352.37
InChI Key: QPKYKRQMNMNVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=C(CC(O)=O)C(=O)NC(=O)N1 . This notation provides a way to represent the structure using ASCII strings, with each character representing atoms and bonds.

Scientific Research Applications

Anticancer Activity

Research into anticancer agents led to the synthesis of compounds related to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(methylsulfonamido)phenyl)acetamide. For instance, aryloxy groups attached to the pyrimidine ring were evaluated for their anticancer activity against various cancer cell lines, demonstrating cancer cell growth inhibition in certain lines (Al-Sanea et al., 2020).

Structural and Hydrogen Bonding Studies

Compounds structurally similar to the given chemical have been subject to crystal structure analyses to understand their hydrogen bonding and molecular packing. These studies reveal diverse hydrogen-bonded structures and provide insight into the molecular basis for the reactivity and interaction of such compounds (Trilleras et al., 2008).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives structurally related to the compound have been explored for their inhibitory activity against human carbonic anhydrase isoforms. These studies are crucial for developing new therapeutic agents for treating conditions like glaucoma, epilepsy, and certain cancers (Carta et al., 2017).

Antimicrobial Activity

Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized and evaluated for their antimicrobial potential. These studies contribute to the search for new antimicrobial agents amid rising antibiotic resistance (Darwish et al., 2014).

Enzyme Inhibition for Disease Treatment

Investigations into the enzyme inhibitory potential of sulfonamide derivatives, including effects on glucosidase and acetylcholinesterase, aim at developing treatments for diseases such as diabetes and Alzheimer's. This research underscores the therapeutic potential of chemical compounds in disease management (Abbasi et al., 2019).

Safety and Hazards

As this compound is intended for research use only, it should be handled with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for information on hazards and safe handling practices .

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-8-11(13(20)17-14(21)15-8)7-12(19)16-9-4-3-5-10(6-9)18-24(2,22)23/h3-6,18H,7H2,1-2H3,(H,16,19)(H2,15,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKYKRQMNMNVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

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